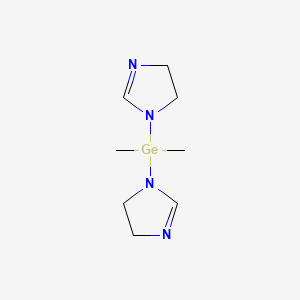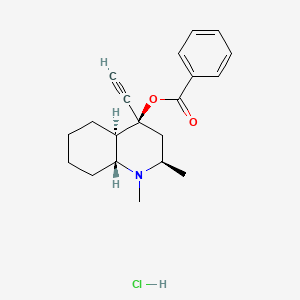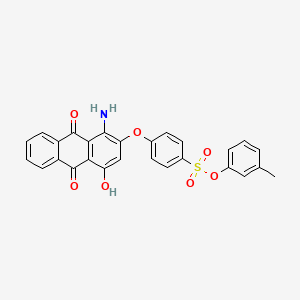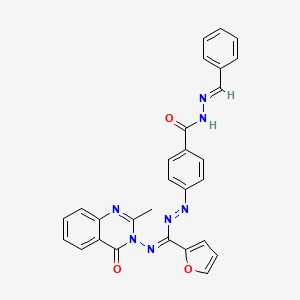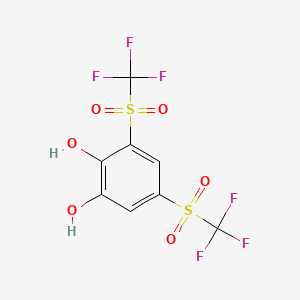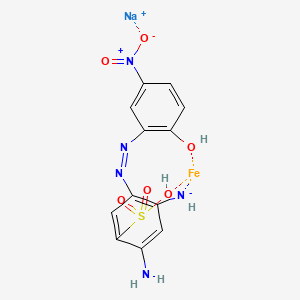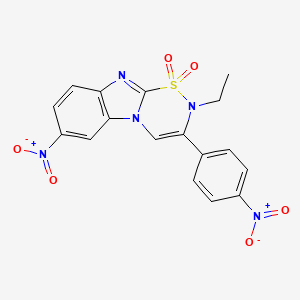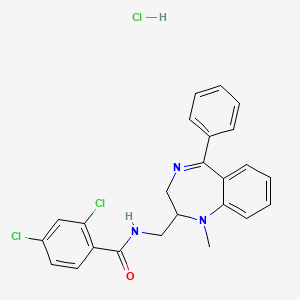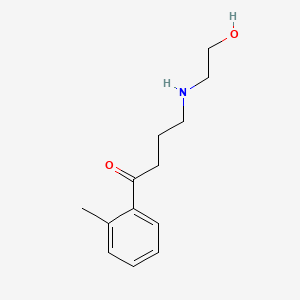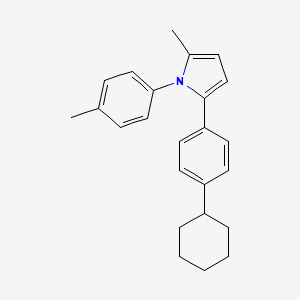
2-(p-Cyclohexylphenyl)-5-methyl-1-(p-tolyl)pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-Cyclohexylphenyl)-5-methyl-1-(p-tolyl)pyrrole is an organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its unique structural features, which include a cyclohexyl group, a tolyl group, and a methyl group attached to the pyrrole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Cyclohexylphenyl)-5-methyl-1-(p-tolyl)pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a variety of methods, including the Paal-Knorr synthesis, Hantzsch synthesis, and Knorr synthesis. These methods generally involve the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.
Substitution Reactions: The introduction of the cyclohexylphenyl and tolyl groups can be achieved through substitution reactions. For example, Friedel-Crafts alkylation or acylation reactions can be used to introduce these groups onto the pyrrole ring.
Methylation: The methyl group can be introduced through methylation reactions, such as the use of methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-(p-Cyclohexylphenyl)-5-methyl-1-(p-tolyl)pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Friedel-Crafts catalysts (e.g., aluminum chloride), halogenating agents (e.g., bromine, chlorine), and nucleophiles (e.g., amines, alcohols).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrole derivatives.
科学的研究の応用
2-(p-Cyclohexylphenyl)-5-methyl-1-(p-tolyl)pyrrole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 2-(p-Cyclohexylphenyl)-5-methyl-1-(p-tolyl)pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
2-(p-Cyclohexylphenyl)-4-methyl-1-(p-tolyl)pyrrole: Similar structure with a different position of the methyl group.
2-(p-Cyclohexylphenyl)-5-methyl-1-(m-tolyl)pyrrole: Similar structure with a different position of the tolyl group.
2-(p-Cyclohexylphenyl)-5-methyl-1-(o-tolyl)pyrrole: Similar structure with a different position of the tolyl group.
Uniqueness
2-(p-Cyclohexylphenyl)-5-methyl-1-(p-tolyl)pyrrole is unique due to its specific arrangement of substituents, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
91306-84-2 |
|---|---|
分子式 |
C24H27N |
分子量 |
329.5 g/mol |
IUPAC名 |
2-(4-cyclohexylphenyl)-5-methyl-1-(4-methylphenyl)pyrrole |
InChI |
InChI=1S/C24H27N/c1-18-8-15-23(16-9-18)25-19(2)10-17-24(25)22-13-11-21(12-14-22)20-6-4-3-5-7-20/h8-17,20H,3-7H2,1-2H3 |
InChIキー |
RLWHVCKCLUQHKO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)C4CCCCC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


